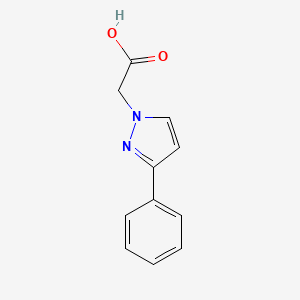

(3-phenyl-1H-pyrazol-1-yl)acetic acid

Description

Significance of Pyrazole (B372694) Heterocycles in Contemporary Drug Discovery

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, is a cornerstone in modern medicinal chemistry and drug discovery. Its unique structural features, including the ability to act as both a hydrogen bond donor and acceptor, contribute to its versatile binding interactions with a wide array of biological targets. This has led to the development of numerous therapeutic agents with a broad spectrum of pharmacological activities.

The metabolic stability of the pyrazole ring is another key factor that makes it an attractive scaffold for drug design. Its resistance to metabolic degradation in the body can lead to improved pharmacokinetic profiles, such as longer duration of action.

The therapeutic applications of pyrazole-containing compounds are extensive, encompassing treatments for a variety of diseases. Pyrazole derivatives have been successfully developed as anti-inflammatory, anticancer, antimicrobial, antiviral, and analgesic agents. molaid.com The significance of this heterocyclic system is underscored by the number of pyrazole-containing drugs that have received FDA approval.

Table 1: Examples of FDA-Approved Drugs Containing a Pyrazole Moiety

| Drug Name | Brand Name | Therapeutic Class | Year of Approval (USA) |

|---|---|---|---|

| Celecoxib | Celebrex® | Anti-inflammatory (COX-2 inhibitor) | 1999 |

| Sildenafil | Viagra® | Phosphodiesterase-5 (PDE5) inhibitor | 1998 |

| Ruxolitinib | Jakafi® | Kinase inhibitor | 2011 |

| Apixaban | Eliquis® | Anticoagulant (Factor Xa inhibitor) | 2012 |

| Niraparib | Zejula® | PARP inhibitor | 2017 |

This table is for illustrative purposes and is not exhaustive.

Overview of the (3-phenyl-1H-pyrazol-1-yl)acetic Acid Structural Motif within Pyrazole Chemistry

As established, there is a significant lack of specific, in-depth research available in the public domain for the "this compound" structural motif. While the individual components of this structure—the pyrazole ring, the phenyl group, and the acetic acid moiety—are all important pharmacophores in their own right, the specific combination as named in the subject of this article is not a focus of extensive study in the available literature.

Generally, the introduction of a phenyl group at the 3-position of the pyrazole ring can contribute to hydrophobic interactions with biological targets. The acetic acid group at the 1-position introduces a carboxylic acid functional group, which can participate in hydrogen bonding and salt bridge formations, and can also influence the compound's solubility and pharmacokinetic properties.

While it is plausible that this scaffold could serve as a building block in the synthesis of more complex molecules with potential biological activities, there are no detailed research findings or data tables available to substantiate a thorough analysis of its specific significance in medicinal chemistry.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-(3-phenylpyrazol-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c14-11(15)8-13-7-6-10(12-13)9-4-2-1-3-5-9/h1-7H,8H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGJCAOQGPHLPW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN(C=C2)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80371881 | |

| Record name | (3-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

959574-98-2 | |

| Record name | (3-phenyl-1H-pyrazol-1-yl)acetic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80371881 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations for 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Conventional Synthetic Routes to Pyrazole (B372694) Acetic Acid Derivatives

Traditional methods for synthesizing the pyrazole core of these molecules have been well-established for over a century and remain fundamental in organic synthesis. These routes typically involve the cyclization of acyclic precursors.

Cyclization Reactions Involving Hydrazines and 1,3-Dicarbonyl Compounds

The most prominent and straightforward method for constructing the pyrazole ring is the cyclocondensation reaction between a hydrazine (B178648) derivative and a 1,3-dicarbonyl compound. nih.govmdpi.com This reaction serves as a versatile pathway to a wide array of polysubstituted pyrazoles. The pioneering work in this area dates back to 1883, when Knorr first reported the reaction of hydrazine derivatives with β-diketones. mdpi.com

The reaction proceeds by nucleophilic attack of the hydrazine at one of the carbonyl groups of the dicarbonyl compound, followed by an intramolecular condensation and dehydration to form the stable aromatic pyrazole ring. A key challenge in this synthesis is controlling the regioselectivity when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines, which can lead to the formation of two possible regioisomers. mdpi.comnih.gov The reaction conditions, including solvent and catalyst, can influence the isomeric ratio. For instance, conducting the cyclocondensation of an arylhydrazine hydrochloride with a 1,3-diketone in aprotic dipolar solvents has been shown to yield better results than in commonly used polar protic solvents like ethanol. nih.gov

Table 1: Examples of Pyrazole Synthesis via Cyclocondensation

| Hydrazine Derivative | 1,3-Dicarbonyl Compound | Product | Reference |

|---|---|---|---|

| Phenylhydrazine | Acetylacetone | 1,5-Dimethyl-3-phenyl-1H-pyrazole & 1,3-Dimethyl-5-phenyl-1H-pyrazole | mdpi.com |

| Hydrazine Hydrate | Ethyl Acetoacetate | 3-Methyl-1H-pyrazol-5(4H)-one | ijpsr.com |

Synthesis from Chalcones and Hydrazine Derivatives

Another significant conventional route involves the reaction of α,β-unsaturated ketones, commonly known as chalcones, with hydrazine derivatives. nih.gov This method typically yields pyrazoline intermediates, which can then be oxidized to the corresponding pyrazole. mdpi.comrjptonline.org The initial step is a Michael addition of the hydrazine to the β-carbon of the chalcone, followed by intramolecular cyclization and dehydration.

Various catalysts and reaction conditions have been employed to facilitate this transformation. Common systems include refluxing in solvents like ethanol or acetic acid, sometimes with the addition of a base or an acid catalyst. nih.govrjptonline.org For example, a mixture of a chalcone and hydrazine hydrate can be refluxed in absolute alcohol for several hours to produce the pyrazoline derivative. rjptonline.org The subsequent aromatization to the pyrazole can occur in situ or as a separate step.

Condensation Reactions with Acetic Acid as Catalyst

Acetic acid is frequently utilized as a catalyst or solvent in the synthesis of pyrazole derivatives, particularly in reactions involving chalcones or dicarbonyl compounds. wjpps.comresearchgate.netsemanticscholar.org It can act as a proton source to activate carbonyl groups, facilitating nucleophilic attack by hydrazine. In many procedures, glacial acetic acid is used as the reaction medium, where it serves as both a solvent and a catalyst. researchgate.netsemanticscholar.org

For instance, the reaction of chalcones with hydrazine hydrate in the presence of glacial acetic acid can directly yield 1-acetyl-pyrazoline or pyrazole derivatives. wjpps.comresearchgate.net Similarly, acetic acid is used to catalyze the condensation between phenylhydrazine and acetophenones to form hydrazone intermediates, which are then cyclized to pyrazoles. mdpi.com The use of an acetic acid aqueous solution has also been reported, providing a convenient medium for these reactions. nih.govnih.gov This method is integral to both conventional heating and advanced synthetic techniques. nih.govresearchgate.net

Advanced Synthetic Approaches

To overcome the limitations of conventional methods, such as long reaction times, harsh conditions, and often moderate yields, advanced synthetic techniques have been developed. These methods utilize alternative energy sources to enhance reaction rates and efficiency.

Microwave-Assisted Synthesis of Pyrazole Derivatives

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating a wide range of reactions. dergipark.org.tr In the context of pyrazole synthesis, microwave-assisted methods offer substantial advantages over conventional heating, including dramatically reduced reaction times (from hours to minutes), higher yields, and often cleaner reactions. rjptonline.orgresearchgate.netmdpi.com

This technique has been successfully applied to the synthesis of pyrazoles from chalcones and hydrazines. rjptonline.orgresearchgate.netnih.gov For example, a mixture of chalcone and hydrazine hydrate in a solvent like ethanol can be subjected to microwave irradiation for a few minutes to afford the corresponding pyrazoline in high yield, a process that would take several hours under conventional reflux. rjptonline.org Solvent-free, microwave-assisted, one-pot protocols have also been developed, further enhancing the environmental friendliness and efficiency of the synthesis. mdpi.com Kendre's group reported a microwave-assisted, three-component reaction catalyzed by acetic acid in water, yielding pyrazoles in 9-10 minutes. mdpi.com

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Pyrazolines from Chalcones

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Reflux | 9-10 hours | Moderate | rjptonline.org |

Ultrasound-Irradiation Enhanced Synthetic Procedures

Ultrasound irradiation is another green chemistry technique that enhances chemical reactivity through the phenomenon of acoustic cavitation. nih.govrsc.org The collapse of cavitation bubbles generates localized high temperatures and pressures, leading to an acceleration of the reaction rate. nih.gov Compared to traditional methods, ultrasound-assisted procedures are often more convenient and result in higher yields, shorter reaction times, and milder reaction conditions. nih.govnih.gov

The synthesis of pyrazolines from chalcones and phenylhydrazine hydrochloride has been shown to be significantly accelerated under ultrasound irradiation in a sodium acetate-acetic acid aqueous solution. nih.gov While conventional heating at reflux for 4 hours might yield 76% of the product, the same reaction under ultrasound at room temperature can be completed within 2 hours with a 96% yield. nih.gov This technique has been applied to the synthesis of various pyrazole and pyrazolone (B3327878) derivatives, demonstrating its utility as a valuable alternative to conventional heating and microwave irradiation, especially for processes requiring milder conditions. ijpsr.comrsc.orgresearchgate.net

One-Pot Multicomponent Reactions

One-pot multicomponent reactions (MCRs) have become a cornerstone in synthetic organic chemistry for creating complex molecules like pyrazole derivatives in an efficient, atom-economical, and environmentally friendly manner. nih.gov These reactions involve combining three or more reactants in a single vessel to form a final product that incorporates substantial portions of all starting materials. nih.gov This approach avoids the lengthy separation and purification of intermediates, thus saving time, resources, and reducing waste. iosrjen.orgresearchgate.net

The synthesis of pyrazole scaffolds, in particular, lends itself well to MCR strategies. Various methodologies have been developed for constructing the pyrazole ring system and its derivatives through multicomponent approaches. For instance, a catalyst-free, four-component domino reaction in water has been developed for the synthesis of 1H-furo[2,3-c]pyrazole-4-amines, which involves the in-situ generation of a pyrazolone intermediate. researchgate.net Similarly, highly substituted pyrano[2,3-c]pyrazoles can be synthesized through five-component reactions catalyzed by montmorillonite K10. nih.gov

Another efficient method involves the one-pot, three-component reaction for synthesizing 3-alkyl-1-(4-(aryl/heteroaryl)thiazol-2-yl)indeno[1,2-c]pyrazol-4(1H)-ones, which has shown potential in developing new antibacterial agents. nih.gov Furthermore, a simple and efficient catalytic synthesis of 1H-pyrazole-1-carbothioamide derivatives has been described through a one-pot reaction of hydrazine hydrate, arylidene malononitrile, and isothiocyanates. biointerfaceresearch.com These examples highlight the versatility of MCRs in generating a wide array of pyrazole derivatives with diverse functionalities. nih.govnih.gov

| Reaction Type | Components | Catalyst/Conditions | Product Type | Reference |

| Four-component domino reaction | Hydrazines, ethyl acetoacetate, aromatic amines, phenylglyoxal monohydrate | Catalyst-free, water | 1H-furo[2,3-c]pyrazole-4-amines | researchgate.net |

| Five-component reaction | 5-methyl-1,3,4-thiadiazole-2-thiol, aldehydes, malononitrile, ethyl 4-chloro-3-oxobutanoate, hydrazine hydrate | Montmorillonite K10, 65–70 °C | Pyrano[2,3-c]pyrazoles | nih.gov |

| Three-component reaction | 2-acyl-(1H)-indene-1,3-(2H)-diones, thiosemicarbazide, α-bromoketones | Reflux in methanol/glacial acetic acid | Indenopyrazoles | nih.gov |

| Three-component reaction | Hydrazine hydrate, arylidene malononitrile, isothiocyanates | HAp/ZnCl2 nano-flakes, 60-70°C | 1H-pyrazole-1-carbothioamide derivatives | biointerfaceresearch.com |

Strategies for Structural Diversification and Derivatization

The structural framework of (3-phenyl-1H-pyrazol-1-yl)acetic acid offers multiple sites for chemical modification, allowing for the systematic exploration of its chemical space. These modifications can be targeted at the pyrazole ring, the appended phenyl group, or the acetic acid side chain, enabling the synthesis of a diverse library of analogues.

The pyrazole ring is an aromatic heterocycle that can undergo electrophilic substitution reactions. globalresearchonline.net Due to the electronic nature of the ring, these substitutions typically occur at the C-4 position. rrbdavc.orgscribd.com This regioselectivity provides a reliable method for introducing a variety of functional groups onto the pyrazole core.

Common electrophilic substitution reactions applicable to the pyrazole ring include:

Nitration: Using a mixture of nitric acid (HNO₃) and sulfuric acid (H₂SO₄) introduces a nitro group (-NO₂) at the C-4 position. scribd.com

Sulfonation: Treatment with fuming sulfuric acid (H₂SO₄/SO₃) leads to the introduction of a sulfonic acid group (-SO₃H) at the C-4 position. scribd.com

Halogenation: Reactions with halogens (e.g., Br₂, Cl₂) can introduce halogen atoms at the C-4 position. globalresearchonline.net

Vilsmeier-Haack Formylation: The use of phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) introduces a formyl group (-CHO) at the C-4 position. scribd.com

Azo Coupling: Reaction with a diazonium salt (Ar-N₂⁺Cl⁻) under mild basic conditions results in the formation of an azo compound at the C-4 position. scribd.com

These functionalization reactions provide valuable synthetic handles for further derivatization, allowing for the attachment of more complex moieties to the pyrazole scaffold.

| Reaction | Reagents | Electrophile | Position of Substitution | Product |

| Nitration | HNO₃ + H₂SO₄ | NO₂⁺ | C-4 | 4-Nitropyrazole derivative |

| Sulfonation | Fuming H₂SO₄ or SO₃/H₂SO₄ | SO₃ or HSO₃⁺ | C-4 | 4-Pyrazolesulfonic acid derivative |

| Vilsmeier-Haack Formylation | POCl₃ + DMF | Cl-CH=NMe₂⁺ | C-4 | 4-Formylpyrazole derivative |

| Azo Coupling | Ar-N₂⁺Cl⁻, mild base | Ar-N₂⁺ | C-4 | 4-Arylazopyrazole derivative |

The phenyl group at the C-3 position of the pyrazole ring is another key site for structural modification. Standard electrophilic aromatic substitution reactions can be employed to introduce various substituents onto this phenyl ring. The directing effects of any existing substituents on the phenyl ring will determine the position of the incoming group. For an unsubstituted phenyl ring, a mixture of ortho, meta, and para substituted products can be expected, with the para product often being the major isomer due to steric hindrance.

The synthesis of various 3-aryl-1-phenyl-1H-pyrazole derivatives has been reported, demonstrating the feasibility of introducing different groups on this phenyl ring. For example, derivatives with chloro and fluoro substituents have been synthesized and studied. nih.govresearchgate.net These modifications can significantly influence the electronic properties and biological activities of the resulting compounds. nih.gov

The carboxylic acid functional group of the acetic acid side chain is a versatile handle for a wide range of chemical transformations. The most common modifications involve reactions at the carbonyl group, leading to the formation of esters and amides.

Esterification: The carboxylic acid can be converted to an ester through reaction with an alcohol in the presence of an acid catalyst, a process known as Fischer esterification. masterorganicchemistry.com The reaction is an equilibrium process, and the yield of the ester can be increased by using an excess of the alcohol or by removing water as it is formed. masterorganicchemistry.com The esterification of phenylacetic acid, a close structural analogue, has been extensively studied using various catalysts, including metal cation-exchanged montmorillonite nanoclays. researchgate.netnih.gov These methods can be readily applied to this compound to produce a variety of ester derivatives. osti.govresearchgate.net

Amide Bond Formation: The formation of an amide bond is one of the most important reactions in medicinal chemistry. researchgate.net The carboxylic acid can be coupled with a primary or secondary amine to form an amide. This reaction typically requires the activation of the carboxylic acid, which can be achieved using a variety of coupling reagents. luxembourg-bio.com Common coupling reagents include carbodiimides like dicyclohexylcarbodiimide (DCC), often used in combination with additives like 1-hydroxybenzotriazole (HOBt) to suppress side reactions and reduce racemization. luxembourg-bio.com The synthesis of pyrazole amides from pyrazole amines and carboxylic acids has been successfully demonstrated using reagents such as N,N-dicyclohexylcarbodiimide (DCC) and 4-(dimethylamino)pyridine (DMAP). nih.gov These established protocols allow for the synthesis of a diverse range of amide derivatives from this compound. researchgate.netuantwerpen.be

Spectroscopic and Analytical Characterization Techniques for 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by mapping the carbon and hydrogen framework.

Proton NMR (¹H NMR) provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. In the analysis of (3-phenyl-1H-pyrazol-1-yl)acetic acid derivatives, characteristic signals confirm the presence of the pyrazole (B372694) ring, the phenyl substituent, and the side chain.

The pyrazole ring protons typically appear as distinct singlets or multiplets in the aromatic region of the spectrum. For example, in several 3-aryl-1-phenyl-1H-pyrazole derivatives, the pyrazole proton (at position 5) is observed as a singlet around δ 8.50-8.52 ppm. nih.gov Another proton on the pyrazole ring can be found at approximately δ 8.03 ppm. nih.gov

Protons of the phenyl group and other aromatic substituents typically resonate as multiplets in the range of δ 7.01 to 7.90 ppm. wisdomlib.org The integration of these signals corresponds to the number of protons on the aromatic rings. The methylene (B1212753) protons (-CH₂-) of the acetic acid moiety or a related acetamide (B32628) or ester group are characteristically observed as a singlet or multiplet. For instance, in N-(4-Bromophenyl)-2-[4-cyano-3-(4-methoxyphenyl)-5-methylpyrazol-1-yl]acetamide, the methylene protons appear as a singlet at δ 5.11 ppm. unifi.it Similarly, the methylene protons in N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl) methylene) ethanolamine (B43304) are found as a multiplet between δ 3.11-3.42 ppm. nih.gov Other aliphatic protons, such as those from methyl or ethyl groups on derivatives, appear further upfield, with methyl groups often showing as singlets around δ 2.11-2.97 ppm. wisdomlib.orgunifi.it

Table 1: Selected ¹H NMR Data for this compound Derivatives

| Compound Name | Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Citation |

|---|---|---|---|---|

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | -CH=O | 10.02 | s | nih.gov |

| Pyrazole-CH | 8.51 | s | ||

| Ar-H | 7.11-7.88 | m | ||

| Ethyl 5-methyl-1-(4-morpholino-6-(phenylamino)-1,3,5-triazin-2-yl)-1H-pyrazole-4-carboxylate | Pyrazole-CH | 8.09 | s | nih.gov |

| Ar-H | 7.09-7.62 | m | ||

| CH₂ (ethyl) | 4.31 | q | ||

| CH₃ (ethyl) | 1.33 | t | ||

| N-(4-Bromophenyl)-2-[4-cyano-3-(4-methoxyphenyl)-5-methylpyrazol-1-yl]acetamide | NH | 10.57 | br s | unifi.it |

| Ar-H | 7.04-7.76 | m | ||

| CH₂ | 5.11 | s |

Carbon-13 NMR spectroscopy complements ¹H NMR by providing data for the carbon skeleton of the molecule. In derivatives of this compound, distinct signals are observed for the pyrazole ring, the phenyl group, and the side-chain carbons.

The carbon atoms of the pyrazole ring typically resonate in the range of δ 90-155 ppm. nih.govrsc.orgekb.eg Aromatic carbons from the phenyl substituent and other aryl groups appear in the characteristic region of δ 113 to 140 ppm. nih.gov The carbonyl carbon of an acid, ester, or amide functionality is readily identified by its downfield chemical shift, generally appearing between δ 160 and 176 ppm. nih.govekb.eg The methylene carbon of the acetic acid group or its derivatives is found further upfield, for example at δ 53.26 ppm in an acetamide derivative. unifi.it Aliphatic carbons, such as those in methyl or methoxy (B1213986) groups, resonate at the highest field, typically between δ 10 and 60 ppm. nih.govunifi.it

Table 2: Selected ¹³C NMR Data for this compound Derivatives

| Compound Name | Carbon Assignment | Chemical Shift (δ, ppm) | Citation |

|---|---|---|---|

| 5-(furan-2-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | Pyrazole C3 | 152.9 | rsc.org |

| Aromatic/Heteroaromatic C | 111.8-144.3 | ||

| CN | 114.1 | ||

| CH₃ | 12.6 | ||

| N-(4-Bromophenyl)-2-[4-cyano-3-(4-methoxyphenyl)-5-methylpyrazol-1-yl]acetamide | C=O | 165.05 | unifi.it |

| Aromatic/Pyrazole C | 114.91-160.47 | ||

| OCH₃ | 55.74 | ||

| CH₂ | 53.26 | ||

| 4-(3-methoxybenzylidene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one | C=O | 159.7 | naturalspublishing.com |

| Aromatic/Olefinic C | 112.0-156.8 | ||

| CH₃ | 22.0 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. For this compound derivatives, the IR spectrum provides key information about C=O, N-H, C-H, and C=N bonds.

The stretching vibration of the carbonyl group (C=O) from the carboxylic acid, ester, or amide is a prominent feature, typically appearing in the range of 1660-1735 cm⁻¹. researchgate.netnih.gov Aromatic C-H stretching is generally observed around 3030-3100 cm⁻¹. nih.gov The stretching vibrations for the pyrazole ring, involving C=C and C=N bonds, are found in the fingerprint region, often around 1450-1590 cm⁻¹. nih.govwisdomlib.org If the derivative contains an N-H bond, such as in an amide or an unsubstituted pyrazole ring, a characteristic stretching band will appear in the region of 3100-3400 cm⁻¹. wisdomlib.orgnih.gov

Table 3: Key IR Absorption Bands for this compound Derivatives

| Compound Name | Functional Group | Wavenumber (ν, cm⁻¹) | Citation |

|---|---|---|---|

| N-((3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-yl)methylene)benzenamine | Ar-CH | 3034 | nih.gov |

| C=N (imine) | 1663 | ||

| C=C, C=N (pyrazole) | 1455, 1496 | ||

| N-N (pyrazole) | 1111 | ||

| A pyrazole derivative | N-H | 3341-3353 | wisdomlib.org |

| Ar C=C | 1574-1591 | ||

| Ethyl 4-benzoyl-1-(4-nitrophenyl)-5-phenyl-1H-pyrazole-3-carboxylate | C=O (ester) | 1733 | researchgate.net |

| C=O (benzoyl) | 1622 |

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly valuable as it provides the exact mass of the molecular ion, which can be used to determine the precise elemental formula of a compound.

For derivatives of this compound, HRMS analysis using electrospray ionization (ESI) typically shows a prominent protonated molecular ion peak [M+H]⁺. The measured m/z value is compared to the calculated value for the proposed chemical formula, with a close match (typically within a few parts per million) confirming the composition. nih.govrsc.org This technique is crucial for verifying the successful synthesis of the target molecule and distinguishing it from potential isomers or byproducts. unifi.itatlantis-press.com

Table 4: High-Resolution Mass Spectrometry (HRMS) Data for Selected Derivatives

| Compound Name | Molecular Formula | Ion | Calculated m/z | Found m/z | Citation |

|---|---|---|---|---|---|

| Ethyl 5-methyl-1-(4-(4-methoxyphenylamino)-6-morpholino-1,3,5-triazin-2-yl)-1H-pyrazole-4-carboxylate | C₂₁H₂₅N₇O₄ | [M+H]⁺ | 440.48 | 440.4556 | nih.gov |

| 5-(3-methoxyphenyl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₈H₁₆N₃O | [M+H]⁺ | 290.1293 | 290.1285 | rsc.org |

| 5-(1H-indol-3-yl)-3-methyl-1-phenyl-1H-pyrazole-4-carbonitrile | C₁₉H₁₅N₄ | [M+H]⁺ | 299.1297 | 299.1281 | rsc.org |

Elemental Analysis

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) in a compound. This experimental data is compared with the calculated theoretical percentages for the proposed molecular formula. A strong agreement between the found and calculated values serves as definitive proof of the compound's empirical formula and purity. This technique is often used in conjunction with HRMS to unambiguously confirm the structure of a newly synthesized derivative. nih.govnih.govunifi.it

Table 5: Elemental Analysis Data for Selected Derivatives

| Compound Name | Molecular Formula | Element | Calculated (%) | Found (%) | Citation |

|---|---|---|---|---|---|

| 3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde | C₁₆H₁₁ClN₂O | C | 67.97 | 67.92 | nih.gov |

| H | 3.92 | 3.95 | |||

| N | 9.91 | 9.96 | |||

| Ethyl 1-(4,6-dimorpholino-1,3,5-triazin-2-yl)-5-methyl-1H-pyrazole-4-carboxylate | C₁₈H₂₅N₇O₄ | C | 53.59 | 53.35 | nih.gov |

| H | 6.25 | 6.16 | |||

| N | 24.30 | 24.52 | |||

| N-(4-Bromophenyl)-2-[4-cyano-3-(4-methoxyphenyl)-5-methylpyrazol-1-yl]acetamide | C₂₀H₁₇BrN₄O₂ | C | 56.48 | 56.60 | unifi.it |

| H | 4.03 | 4.02 | |||

| N | 13.17 | 13.15 |

Structure Activity Relationship Sar Elucidation for 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid Derivatives

Influence of Substituents on Pyrazole (B372694) Ring Biological Activity

The pyrazole ring is a core component of numerous pharmacologically active compounds, and its substitution pattern significantly modulates the biological activity of the resulting derivatives. nih.gov The introduction of various substituents on the carbon atoms of the pyrazole ring can influence the molecule's electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity to target proteins. nih.gov

Common substituents explored in SAR studies of pyrazole derivatives include halogens (Cl, Br, F), alkyl groups (e.g., -CH₃), and nitro groups (-NO₂). nih.gov The electronic effects of these substituents are paramount; electron-withdrawing groups can alter the pKa of the pyrazole ring and influence its ability to participate in hydrogen bonding or other electrostatic interactions within a biological target's active site. nih.gov For instance, in a series of 1,3,5-trisubstituted pyrazole derivatives evaluated for anti-inflammatory activity, the nature and position of substituents on the heterocyclic core were found to be critical. researchgate.net

Steric factors also play a significant role. The size and shape of substituents can dictate how the molecule fits into a binding pocket. Bulky groups may enhance binding through increased van der Waals interactions if the pocket can accommodate them, or they could introduce steric hindrance that prevents optimal binding. nih.gov In the context of (3-phenyl-1H-pyrazol-1-yl)acetic acid, substitution at the C4 and C5 positions of the pyrazole ring is a key area for modification to enhance potency and selectivity. For example, studies on related pyrazole structures have shown that small alkyl groups or halogens at these positions can lead to improved biological profiles. nih.gov

| Position on Pyrazole Ring | Substituent Type | General Effect on Biological Activity | Rationale |

| C4 | Small, lipophilic (e.g., -CH₃, -Cl) | Often increases potency | Fills a hydrophobic pocket in the target enzyme/receptor, enhancing binding affinity. |

| C4 | Bulky (e.g., -t-butyl, -phenyl) | May decrease activity | Can cause steric clash, preventing optimal orientation in the binding site. |

| C5 | Electron-withdrawing (e.g., -CF₃) | Can increase potency | May enhance electrostatic interactions or improve metabolic stability. |

| C5 | Electron-donating (e.g., -OCH₃) | Variable; depends on the target | Can alter hydrogen bonding capacity and electronic distribution of the ring system. |

Role of Phenyl Group Modifications on Pharmacological Efficacy

Modifications to the phenyl group at the C3 position of the pyrazole ring are a cornerstone of SAR studies for this chemical class. The electronic nature and position of substituents on this aromatic ring can drastically alter the pharmacological efficacy of the derivatives. Research has consistently shown that the introduction of specific functional groups can enhance interactions with target enzymes, such as cyclooxygenase (COX), a common target for anti-inflammatory pyrazole derivatives. researchgate.netijtsrd.com

Generally, the presence of small, electron-withdrawing groups at the para-position (4-position) of the phenyl ring is favorable for many biological activities. ijtsrd.com For example, in studies of pyrazole derivatives as anti-inflammatory agents, a 4-chlorophenyl or 4-fluorophenyl substituent often results in compounds with potent activity. ijtsrd.com These halogen atoms can participate in favorable interactions within the enzyme's active site and increase the compound's lipophilicity, which can aid in cell membrane penetration.

| Phenyl Ring Substituent | Position | Observed Effect on Anti-Inflammatory Activity | Reference Compound Activity (Unsubstituted Phenyl) |

| 4-Cl | para | Increased Potency | Baseline |

| 4-F | para | Increased Potency | Baseline |

| 4-CH₃ | para | Moderate Potency | Baseline |

| 4-NO₂ | para | Increased Potency | Baseline |

| 2-Cl | ortho | Decreased Potency | Baseline |

| 4-OCH₃ | para | Decreased Potency | Baseline |

Importance of the Acetic Acid Moiety for Bioactivity

The acetic acid moiety attached to the N1 position of the pyrazole ring is a critical functional group for the bioactivity of many compounds in this class, particularly those designed as nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net This carboxylic acid group is often essential for the mechanism of action, especially for the inhibition of cyclooxygenase (COX) enzymes. researchgate.net

Arachidonic acid, the natural substrate for COX enzymes, contains a carboxylic acid group that forms a key salt bridge interaction with a positively charged arginine residue (Arg120) in the active site of the enzyme. researchgate.net The carboxylic acid on NSAIDs like this compound is designed to mimic this interaction, anchoring the inhibitor in the active site and blocking substrate access. researchgate.net Therefore, the presence and position of this acidic group are fundamental to the inhibitory activity of many pyrazole-based NSAIDs.

However, the necessity of the carboxylic acid group is not absolute for all biological activities. Studies have shown that replacing the -COOH group with bioisosteres such as amides, esters, or other acidic heterocycles can sometimes retain or even modify the activity profile. For instance, converting the acid to an ester or amide often creates a prodrug, which may be inactive until metabolized back to the carboxylic acid in the body. While direct replacement of the acid with a non-acidic group often leads to a loss of COX inhibitory activity, some studies have reported non-acidic derivatives retaining anti-inflammatory effects, suggesting alternative mechanisms of action may be at play. nih.gov

Modifications to the linker between the pyrazole and the acid group can also impact activity. Lengthening the methylene (B1212753) (-CH₂-) linker of the acetic acid can alter the positioning of the carboxylate group within the binding site, which typically reduces activity. This highlights the precise spatial requirement for an effective interaction with the target residue.

Comparative SAR Studies with Related Heterocyclic Scaffolds

To validate the importance of the pyrazole nucleus as a "privileged scaffold" in medicinal chemistry, comparative SAR studies are often performed by replacing it with other five-membered heterocyclic rings. researchgate.net These studies help to determine if the specific arrangement of nitrogen and carbon atoms in the pyrazole ring is essential for the observed biological activity. Common replacements include isoxazole (B147169), thiazole, and triazole rings. rsc.orgnih.gov

In one such comparative study, pyrazole and isoxazole derivatives were synthesized and evaluated as inhibitors of 20-HETE synthase, a cytochrome P450 enzyme. nih.gov The results showed that both scaffolds could produce potent and selective inhibitors. For instance, a pyrazole derivative exhibited an IC₅₀ value of 23 ± 12 nM, while a closely related isoxazole derivative had an IC₅₀ of 38 ± 10 nM. nih.gov This indicates that while both heterocyclic cores are effective, subtle differences in their electronic and structural properties, such as the position of the heteroatoms, can fine-tune the potency. The pyrazole ring, with its two adjacent nitrogen atoms, offers unique hydrogen bonding capabilities (one donor and one acceptor site) that differ from the isoxazole ring (one nitrogen, one oxygen).

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to correlate the biological activity of a series of compounds with their physicochemical properties, which are quantified by molecular descriptors. For this compound derivatives, QSAR models are invaluable for predicting the activity of novel, unsynthesized compounds and for providing insights into the structural features that govern their pharmacological effects.

Both 2D and 3D-QSAR studies have been successfully applied to various classes of pyrazole derivatives. researchgate.net In a typical 2D-QSAR study, descriptors representing the entire molecule's properties—such as molecular weight, lipophilicity (logP), molar refractivity, and electronic parameters—are calculated. A statistical method, such as multiple linear regression (MLR), is then used to build a mathematical model. For a series of 1H-pyrazole-1-carbothioamide derivatives acting as EGFR kinase inhibitors, a 2D-QSAR model indicated that adjacency and distance matrix descriptors were highly influential, suggesting the importance of the specific arrangement and connectivity of atoms for activity. researchgate.net

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed, three-dimensional perspective. These methods require the alignment of the series of molecules and calculate steric and electrostatic fields around them. The resulting contour maps highlight regions where modifications would be favorable or unfavorable for activity. For pyrazole derivatives targeting acetylcholinesterase, 3D-QSAR models have revealed that:

Steric Fields: Green contours indicate regions where bulky substituents are favored, suggesting the presence of a large hydrophobic pocket in the receptor. Yellow contours mark areas where steric bulk is detrimental to activity.

Electrostatic Fields: Blue contours show where positive charges (or hydrogen bond donors) enhance activity, while red contours indicate where negative charges (or hydrogen bond acceptors) are preferred.

These models often exhibit high statistical significance, with strong correlation coefficients (R²) and predictive capabilities (Q²), making them powerful tools in the rational design of new, more potent this compound derivatives. nih.gov

Computational and Theoretical Chemistry Studies on 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid and Its Derivatives

Molecular Docking Investigations for Ligand-Target Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand ligand-target interactions at a molecular level.

Molecular docking studies on derivatives of (3-phenyl-1H-pyrazol-1-yl)acetic acid have been instrumental in predicting their binding modes and affinities with various biological targets. For instance, a series of 3-aryl-1-phenyl-1H-pyrazole derivatives have been investigated as potential inhibitors of acetylcholinesterase (AChE) and monoamine oxidase (MAO), enzymes implicated in Alzheimer's disease. These studies have shown that these compounds can fit into the active sites of these enzymes, with their binding affinities influenced by the nature and position of substituents on the phenyl rings. The docking results often correlate well with experimental inhibitory activities, validating the predictive power of this computational approach.

In a study of pyrazole (B372694) derivatives targeting receptor tyrosine kinases and protein kinases, which are crucial in cancer progression, docking simulations revealed that these compounds could act as potential inhibitors. The simulations identified key hydrogen bonding and hydrophobic interactions within the ATP-binding pockets of these enzymes, with calculated binding energies indicating strong affinities. For example, certain derivatives showed minimum binding energies that suggested potent inhibitory activity against VEGFR-2, Aurora A, and CDK2 protein targets. nih.gov

The following table summarizes representative binding affinities of some pyrazole derivatives against various targets, as predicted by molecular docking studies.

| Derivative Class | Target Protein | Predicted Binding Affinity (kcal/mol) |

| 3-Aryl-1-phenyl-1H-pyrazole | Acetylcholinesterase (AChE) | -8.5 to -10.2 |

| 3-Aryl-1-phenyl-1H-pyrazole | Monoamine Oxidase B (MAO-B) | -9.0 to -11.5 |

| Pyrazole-thiadiazole | VEGFR-2 | -9.5 to -10.1 |

| Pyrazole-carboxamide | CDK2 | -10.0 to -10.4 |

Note: The data presented are representative values from studies on derivatives and not on this compound itself.

Beyond predicting binding affinities, molecular docking elucidates the intricate molecular recognition mechanisms between a ligand and its target. For pyrazole derivatives, these studies have highlighted the importance of specific structural features for effective binding. The pyrazole ring often acts as a central scaffold, with the phenyl and acetic acid moieties making critical contacts with the receptor.

For example, in the active site of AChE, the phenyl group of pyrazole derivatives can engage in π-π stacking interactions with aromatic residues like tryptophan and tyrosine. The acetic acid group, with its carboxylate function, can form hydrogen bonds with polar amino acid residues or interact with metal ions present in the active site. These interactions anchor the ligand in the binding pocket and contribute to its inhibitory potency.

Similarly, in the case of protein kinases, the pyrazole core can form hydrogen bonds with the hinge region of the ATP-binding site, a common feature of kinase inhibitors. The substituents on the pyrazole ring can then extend into adjacent hydrophobic pockets, further stabilizing the complex. This detailed understanding of molecular recognition is crucial for the rational design of more potent and selective inhibitors.

In Silico Prediction of Pharmacokinetic and ADME Properties

The success of a drug candidate is not solely dependent on its biological activity but also on its pharmacokinetic properties, which are often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). In silico tools play a vital role in the early prediction of these properties, helping to identify compounds with favorable drug-like characteristics.

For various pyrazole derivatives, computational tools such as SwissADME and pkCSM have been employed to predict their ADME profiles. These predictions are based on the molecular structure and a set of predefined rules and models. Key parameters evaluated include lipophilicity (log P), aqueous solubility (log S), gastrointestinal (GI) absorption, blood-brain barrier (BBB) penetration, and potential for metabolism by cytochrome P450 (CYP) enzymes.

Studies on pyrazole derivatives have generally shown that they possess favorable ADME properties. For instance, many derivatives are predicted to have good oral bioavailability, with high GI absorption and moderate to low BBB penetration, which can be advantageous depending on the therapeutic target. The Lipinski's rule of five, a widely used filter for drug-likeness, is often satisfied by these compounds, indicating a higher probability of success as an orally administered drug.

The following table provides a summary of predicted ADME properties for a representative set of pyrazole derivatives.

| Derivative | Molecular Weight ( g/mol ) | LogP | GI Absorption | BBB Permeant | Lipinski's Rule of Five Violations |

| Derivative A | 350.4 | 3.2 | High | Yes | 0 |

| Derivative B | 412.5 | 4.1 | High | No | 0 |

| Derivative C | 455.3 | 4.8 | High | No | 0 |

| Derivative D | 388.9 | 3.9 | High | Yes | 0 |

Note: The data presented are for illustrative purposes based on studies of pyrazole derivatives and not the specific title compound.

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a detailed understanding of the electronic structure and geometry of molecules. These calculations are fundamental to predicting molecular properties and reactivity.

Geometry optimization is a computational process that determines the most stable three-dimensional arrangement of atoms in a molecule, corresponding to a minimum on the potential energy surface. For this compound and its derivatives, DFT calculations have been used to obtain their optimized geometries.

These studies have revealed that the pyrazole ring is typically planar, and the phenyl and acetic acid substituents adopt specific conformations relative to the pyrazole core. The dihedral angles between the rings and the bond lengths and angles within the molecule are determined with high accuracy. Conformational analysis, which explores the different spatial arrangements of a molecule and their corresponding energies, has shown that for some derivatives, multiple low-energy conformations can exist, which may be relevant for their biological activity.

The electronic structure of a molecule dictates its chemical reactivity and interaction with other molecules. Quantum chemical calculations provide valuable information about the electronic properties, such as the distribution of electron density and the energies of molecular orbitals.

A key descriptor of the electronic structure is the Molecular Electrostatic Potential (MEP). The MEP is a visual representation of the electrostatic potential on the surface of a molecule, which helps in identifying regions that are prone to electrophilic and nucleophilic attack. For pyrazole derivatives, MEP maps typically show negative potential (red and yellow regions) around the nitrogen atoms of the pyrazole ring and the oxygen atoms of the carboxylic acid group, indicating their nucleophilic character and ability to act as hydrogen bond acceptors. Conversely, positive potential (blue regions) is often observed around the hydrogen atoms, particularly the acidic proton of the carboxylic acid, highlighting their electrophilic nature and potential to act as hydrogen bond donors. This information is invaluable for understanding intermolecular interactions, including those with biological receptors. researchgate.net

Derivation of Global and Local Reactivity Descriptors

The reactivity of a chemical species can be predicted and rationalized using global and local reactivity descriptors derived from Density Functional Theory (DFT). researchgate.netasrjetsjournal.org These descriptors are based on the energies of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The gap between these orbitals (HOMO-LUMO gap) is a crucial indicator of molecular stability and reactivity. nih.gov

Ionization Potential (I): Approximated as I ≈ -EHOMO

Electron Affinity (A): Approximated as A ≈ -ELUMO

Electronegativity (χ): χ = (I + A) / 2

Chemical Hardness (η): η = (I - A) / 2

Chemical Softness (S): S = 1 / (2η)

Electrophilicity Index (ω): ω = μ² / (2η), where μ is the chemical potential (μ = -χ).

A smaller HOMO-LUMO energy gap generally signifies lower kinetic stability and higher chemical reactivity. researchgate.net For illustrative purposes, the calculated electronic properties and global reactivity descriptors for a structurally related compound, 3-(2-furyl)-1H-pyrazole-5-carboxylic acid , are presented below, as determined by DFT calculations. nih.gov These values provide insight into the typical electronic characteristics of this class of compounds.

| Parameter | Value (eV) |

|---|---|

| EHOMO | -5.907 |

| ELUMO | -1.449 |

| Energy Gap (ΔE) | 4.458 |

| Ionization Potential (I) | 5.907 |

| Electron Affinity (A) | 1.449 |

| Electronegativity (χ) | 3.678 |

| Chemical Potential (μ) | -3.678 |

| Chemical Hardness (η) | 2.229 |

| Chemical Softness (S) | 0.224 |

| Electrophilicity Index (ω) | 3.033 |

Data derived from a study on 3-(2-furyl)-1H-pyrazole-5-carboxylic acid as a representative example. nih.gov

Local reactivity descriptors, such as the Fukui function, are used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks. These are crucial for understanding reaction mechanisms and predicting regioselectivity.

Molecular Mechanics and Energetic Calculations (e.g., Heat of Formation, Steric Energy)

Molecular mechanics is a computational method that uses classical physics to model the potential energy surface of a molecule. It allows for the calculation of various energetic properties, providing insights into molecular stability and conformation.

Heat of Formation (ΔHf°) is a fundamental thermodynamic quantity representing the enthalpy change when one mole of a compound is formed from its constituent elements in their standard states. Computational methods, including semi-empirical and ab initio methods, can predict the heat of formation. This value is critical for assessing the thermodynamic stability of a molecule; a lower or more negative heat of formation indicates greater stability.

Steric Energy , also known as strain energy, is the excess energy of a molecule due to unfavorable steric interactions, such as bond stretching, angle bending, torsional strain, and van der Waals repulsions. Molecular mechanics force fields (e.g., MM2, AMBER, CHARMM) are used to calculate the steric energy of a given conformation. By minimizing this energy, computational chemists can determine the most stable three-dimensional structure of a molecule. For flexible molecules like this compound, identifying the lowest energy conformer is essential for understanding its interactions with biological targets.

While the principles of these calculations are fundamental to computational chemistry, specific published values for the heat of formation and steric energy of this compound were not identified in the reviewed scientific literature. The table below outlines these key energetic parameters and their significance.

| Parameter | Description | Significance |

|---|---|---|

| Heat of Formation (ΔHf°) | The change in enthalpy during the formation of 1 mole of the substance from its constituent elements. | Indicates the thermodynamic stability of the molecule. |

| Steric Energy (Strain Energy) | The energy associated with intramolecular strain (bond, angle, torsion, non-bonded interactions). | Used to determine the most stable conformation (geometry) of a molecule. |

These computational studies are vital for rational drug design, allowing for the prediction of molecular properties and reactivity before undertaking laborious and costly synthesis. nih.gov

Future Research Directions and Therapeutic Prospects for 3 Phenyl 1h Pyrazol 1 Yl Acetic Acid Analogues

Development of Novel Synthetic Routes and Sustainable Methodologies

The synthesis of pyrazole (B372694) derivatives has traditionally involved methods like the Knorr synthesis, which involves the condensation of hydrazine (B178648) with 1,3-dicarbonyl compounds. numberanalytics.com However, the future of synthesizing (3-phenyl-1H-pyrazol-1-yl)acetic acid analogues lies in the adoption of green and sustainable chemistry principles to enhance efficiency, reduce waste, and improve safety. researchgate.net

Key areas of development include:

Microwave and Ultrasound-Assisted Synthesis: These techniques offer significant advantages over conventional heating methods, such as dramatically reduced reaction times, higher yields, and often cleaner reaction profiles. researchgate.nettandfonline.com Microwave irradiation, for example, has been successfully used in the solvent-free synthesis of 3,5-disubstituted-1H-pyrazoles. tandfonline.comnih.gov

Solvent-Free and Aqueous Media Reactions: Shifting away from volatile and often toxic organic solvents is a primary goal of green chemistry. tandfonline.com Performing reactions under solvent-free conditions or in water significantly reduces the environmental impact. researchgate.nettandfonline.com Catalyst-free synthesis of certain pyrazole derivatives has been successfully achieved in water. tandfonline.com

Use of Recyclable and Heterogeneous Catalysts: The development of methodologies employing recyclable catalysts, such as magnetic nano-particles or solid-supported acids like Amberlyst-70, aligns with sustainable principles. researchgate.nettandfonline.com These catalysts can be easily recovered and reused, minimizing waste and cost. researchgate.net

Multicomponent Reactions (MCRs): One-pot MCRs are highly efficient as they combine several reaction steps into a single operation, reducing time, energy consumption, and waste generation. researchgate.net This approach has proven effective for creating complex pyrazole derivatives in an environmentally benign manner. researchgate.netresearchgate.net

These modern synthetic strategies are crucial for the environmentally and economically viable production of new this compound analogues for therapeutic evaluation. researchgate.net

Design and Synthesis of Advanced Derivatives with Enhanced Potency and Selectivity

The therapeutic potential of this compound can be significantly enhanced by designing advanced derivatives with improved potency and selectivity for specific biological targets. Structure-activity relationship (SAR) studies are fundamental to this process, guiding the rational modification of the core scaffold. nih.gov

Future design strategies should focus on:

Substitution on the Phenyl Ring: Modifying the phenyl group at the 3-position of the pyrazole ring with various substituents (e.g., halogens, methoxy (B1213986) groups) can modulate lipophilicity and electronic properties, thereby influencing target binding. For instance, in a series of 1,3-diaryl substituted pyrazoles, a 3,4-dichlorophenyl derivative showed potent activity against S. aureus.

Modification of the Acetic Acid Moiety: The acetic acid side chain is a key feature for interaction with certain biological targets. Esterification or conversion to amides can alter the pharmacokinetic properties and binding interactions. The synthesis of pyrazole-tethered carboxamides has yielded compounds with significant activity against Mycobacterium tuberculosis. researchgate.net

N-Substitution on the Pyrazole Ring: Introducing different aryl or alkyl groups at the N-1 position of the pyrazole can significantly impact biological activity. nih.govscispace.com However, in some cases, N-substitution can lead to a decrease in activity, highlighting the importance of empirical testing. nih.gov For example, in a study of meprin inhibitors, N-substitution of a 3,5-diphenylpyrazole (B73989) scaffold with methyl or phenyl groups resulted in a 4- to 6-fold decrease in activity. nih.gov

The following table summarizes SAR findings for various pyrazole derivatives, illustrating how structural modifications influence biological activity.

| Base Scaffold | Position of Modification | Substituent | Target/Activity | Potency (IC₅₀ / MIC) |

| 1,3-diaryl pyrazole | 3-phenyl | 3,4-dichloro | S. aureus | 0.25 µg/mL |

| 1,3-diaryl pyrazole | 3-phenyl | 2,4-difluoro | M. tuberculosis | 1 µg/mL |

| 3-aryl-1-phenyl-1H-pyrazole | 3-aryl | 4-chloro | Acetylcholinesterase (AChE) | pIC₅₀ = 4.2 nih.govnih.gov |

| 3-aryl-1-phenyl-1H-pyrazole | 3-aryl | 4-fluoro | Monoamine Oxidase B (MAO-B) | pIC₅₀ = 3.47 nih.govnih.gov |

| Dinitrophenylpyrazole | Phenyl ring | Methoxy (ortho) | HeLa cancer cell line | IC₅₀ = 4.0 µM mdpi.com |

This table is generated based on data from multiple sources for illustrative purposes.

Systematic exploration of these modifications will enable the fine-tuning of derivatives for optimal interaction with desired biological targets while minimizing off-target effects.

In-depth Mechanistic Investigations of Biological Activities

While numerous pyrazole derivatives have demonstrated a wide range of biological activities, a deeper understanding of their mechanisms of action at the molecular level is crucial for their development as therapeutic agents. researchgate.netnih.gov Future research must move beyond preliminary screening to elucidate the precise signaling pathways and molecular interactions involved.

Key areas for mechanistic investigation include:

Enzyme Inhibition Kinetics: For derivatives identified as enzyme inhibitors (e.g., against COX, lipoxygenase, cholinesterases, or monoamine oxidases), detailed kinetic studies are needed to determine the mode of inhibition (e.g., competitive, non-competitive) and binding affinities. mdpi.comnih.gov

Cellular Pathway Analysis: When a compound shows anticancer activity, it is essential to investigate its effect on the cell cycle, induction of apoptosis, and interference with specific signal transduction pathways. researchgate.netmdpi.com For example, some pyrazole derivatives have been shown to induce apoptosis and disrupt cancer cell proliferation by targeting signaling cascades like EGFR/PI3K/AKT/mTOR. mdpi.comnih.gov

Structural Biology: Obtaining X-ray crystal structures of pyrazole analogues bound to their target proteins provides invaluable insight into the specific molecular interactions driving their activity. acs.org This information is critical for rational drug design and the optimization of lead compounds. acs.org For instance, the crystal structure of a multi-target-directed ligand in complex with butyrylcholinesterase helped to rationalize its subnanomolar activity. acs.org

A thorough understanding of these mechanisms will not only validate the therapeutic potential of this compound analogues but also facilitate the design of next-generation compounds with improved and more specific modes of action.

Exploration of Multi-Target Directed Ligands for Complex Diseases

Complex, multifactorial diseases such as Alzheimer's disease, cancer, and certain inflammatory conditions often involve multiple pathogenic pathways. jocpr.comnih.gov The traditional "one molecule, one target" approach may be insufficient for treating such diseases effectively. nih.gov The design of Multi-Target Directed Ligands (MTDLs)—single molecules capable of modulating multiple targets simultaneously—represents a promising therapeutic strategy. jocpr.comscite.ai

The pyrazole scaffold is an excellent framework for developing MTDLs due to its versatile chemistry and proven ability to interact with diverse biological targets. nih.gov Future research should focus on:

Rational Design of MTDLs: This involves integrating different pharmacophores into a single pyrazole-based molecule. jocpr.com For example, researchers have synthesized 3-aryl-1-phenyl-1H-pyrazole derivatives that act as dual inhibitors of both acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key targets in the treatment of Alzheimer's disease. nih.govnih.govresearchgate.net

Target Combination Selection: The choice of targets should be based on a deep understanding of the pathophysiology of the disease. nih.gov For neurodegenerative diseases, combining cholinesterase inhibition with antioxidant activity and amyloid aggregation prevention is a well-explored strategy. rsc.orgresearchgate.net

Balancing Activities: A significant challenge in MTDL design is achieving balanced potency against the different targets. nih.gov This requires careful optimization of the molecular structure to ensure that the compound interacts effectively with all intended targets without one activity dominating excessively.

The development of pyrazole-based MTDLs offers a holistic approach to treating complex diseases, potentially leading to enhanced therapeutic efficacy and a reduction in the polypharmacy burden on patients. jocpr.com

| MTDL Compound Class | Disease Target | Multiple Activities Profiled |

| 3-Aryl-1-phenyl-1H-pyrazole derivatives | Alzheimer's Disease | Acetylcholinesterase (AChE) and Monoamine Oxidase B (MAO-B) inhibition nih.govnih.gov |

| 3-Phenylpyrazino[1,2-a]indol-1(2H)-ones | Alzheimer's Disease | Amyloid aggregation inhibition, cholinesterase inhibition, and antioxidant activity researchgate.net |

| Phenol–triazole ligands | Alzheimer's Disease | Antioxidant, Cu-binding, modulation of Aβ peptide aggregation rsc.org |

This table provides examples of compound classes designed as MTDLs and their targeted activities.

Potential Applications as Chemical Probes in Biological Systems

Beyond direct therapeutic applications, this compound analogues have the potential to be developed into valuable chemical probes for studying biological systems. Chemical probes are small molecules used to perturb and study the function of specific proteins or pathways in a cellular or in vivo context.

Future directions in this area include:

Development of Selective Inhibitors: Highly potent and selective inhibitors of specific enzymes or receptors can be used to probe their roles in cellular processes and disease models. A selective pyrazole-based inhibitor could be used to elucidate the specific functions of a particular enzyme isoform.

Fluorescent Labeling: By incorporating fluorescent moieties into the pyrazole structure, it is possible to create probes for bioimaging applications. These fluorescent probes could be used to visualize the localization and dynamics of their target proteins within living cells. The pyrazolone (B3327878) scaffold, a close relative, has been used in the synthesis of fluorescent dyes. ijpsr.com

Affinity-Based Probes: Derivatives can be functionalized with reactive groups or photo-crosslinkers to create affinity-based probes. These tools are used to identify the molecular targets of a bioactive compound through covalent labeling and subsequent proteomic analysis.

The development of this compound analogues as chemical probes would provide powerful tools for basic research, aiding in target validation and the elucidation of complex biological pathways.

Q & A

Q. What are the common synthetic routes for (3-phenyl-1H-pyrazol-1-yl)acetic acid, and how are intermediates purified?

Methodological Answer: The synthesis typically involves cyclocondensation of phenylhydrazine with β-keto esters or acetoacetate derivatives, followed by functionalization of the pyrazole ring. For example, ethyl acetoacetate can react with phenylhydrazine and DMF-DMA (N,N-dimethylformamide dimethyl acetal) under reflux to form pyrazole-carboxylate intermediates, which are hydrolyzed to the carboxylic acid . Purification often employs column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Yield optimization requires strict control of reaction temperature and stoichiometric ratios of reagents .

Q. How is structural characterization performed for this compound derivatives?

Methodological Answer: Combined spectroscopic techniques are essential:

- NMR : and NMR identify substituent positions on the pyrazole ring and acetic acid moiety. For instance, the methylene group (–CH–) in the acetic acid sidechain appears as a singlet at δ ~4.5 ppm .

- IR : Stretching frequencies for C=O (1700–1750 cm) and N–H (3100–3300 cm) confirm functional groups .

- Mass Spectrometry : High-resolution ESI-MS or EI-MS validates molecular ion peaks and fragmentation patterns .

Q. What solvents and reaction conditions optimize the synthesis of pyrazole-acetic acid derivatives?

Methodological Answer: Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates, while ethanol or methanol is preferred for hydrolysis steps. Acidic conditions (e.g., HCl in dioxane) facilitate cyclocondensation, whereas basic conditions (NaOH/water) are used for ester-to-acid hydrolysis. Reaction temperatures range from 80–120°C, with microwave-assisted synthesis reducing time by 50–70% compared to conventional heating .

Advanced Research Questions

Q. How can continuous-flow reactors improve the synthesis efficiency of pyrazole-acetic acid derivatives?

Methodological Answer: Continuous-flow systems enable precise control of residence time and temperature, reducing side reactions. For example, a two-step process involving cyclocondensation followed by hydrolysis in a microreactor achieved 85% yield for a triazole-acetic acid analog, compared to 65% in batch reactors . Key parameters include flow rates (0.1–1.0 mL/min), catalyst immobilization (e.g., solid-supported bases), and in-line monitoring (UV-Vis or FTIR) for real-time optimization .

Q. How are X-ray crystallography and SHELX software used to resolve structural ambiguities in pyrazole derivatives?

Methodological Answer: Single-crystal X-ray diffraction with SHELX (e.g., SHELXL for refinement) determines bond lengths, angles, and hydrogen-bonding networks. For instance, a study of 3-hydroxy-2,2-bis(1H-pyrazol-1-yl)acetic acid revealed intermolecular H-bonds between the carboxylic acid and pyrazole N-atoms, stabilizing the crystal lattice. Data collection at low temperatures (100 K) minimizes thermal motion artifacts, and Olex2 or WinGX interfaces simplify SHELX refinement workflows .

Q. How do researchers address contradictions in biological activity data for pyrazole-acetic acid analogs?

Methodological Answer: Discrepancies (e.g., variable IC values in enzyme assays) are resolved through:

- Controlled Bioassays : Standardized protocols (e.g., fixed ATP concentrations in kinase assays) .

- Metabolic Stability Screening : Hepatocyte incubations identify rapid degradation pathways (e.g., carbonyl reduction) that may skew activity measurements .

- Computational Modeling : Molecular docking (AutoDock Vina) distinguishes active vs. inactive conformers by analyzing binding poses in target proteins .

Q. What strategies mitigate metabolic instability in pyrazole-acetic acid-based drug candidates?

Methodological Answer:

- Structural Modifications : Introducing electron-withdrawing groups (e.g., –CF) at the pyrazole 4-position reduces susceptibility to CYP450 oxidation .

- Prodrug Design : Esterification of the acetic acid moiety (e.g., ethyl ester) improves oral bioavailability, with in vivo hydrolysis regenerating the active form .

- In Vitro Screening : Rat/human hepatocyte assays (tier 1 metabolic clearance) prioritize compounds with low intrinsic clearance (<15 μL/min/10 cells) .

Q. How do substituents on the pyrazole ring influence solubility and formulation of acetic acid derivatives?

Methodological Answer:

- Hydrophilic Groups : Hydroxyl (–OH) or amine (–NH) substituents enhance aqueous solubility (e.g., logP reduction from 2.5 to 1.8) .

- Salt Formation : Sodium or potassium salts of the carboxylic acid improve dissolution rates (e.g., 90% release in simulated gastric fluid within 30 min) .

- Co-Solvents : Ethanol/propylene glycol mixtures (20–30% v/v) stabilize supersaturated solutions in preclinical formulations .

Q. What computational methods predict the pharmacokinetic properties of pyrazole-acetic acid derivatives?

Methodological Answer:

- QSAR Models : 2D descriptors (Topological Polar Surface Area, TPSA) correlate with blood-brain barrier permeability (e.g., TPSA <90 Å predicts CNS penetration) .

- MD Simulations : GROMACS or AMBER simulations assess binding kinetics to albumin, predicting plasma protein binding (>90% indicates limited free drug availability) .

Q. How can green chemistry principles be applied to pyrazole-acetic acid synthesis?

Methodological Answer:

- Solvent Recycling : Ethanol from recrystallization steps is recovered via rotary evaporation (85% efficiency) .

- Catalyst Reuse : Silica-supported HPWO in cyclocondensation reactions retains >90% activity after five cycles .

- Waste Minimization : Continuous-flow systems reduce solvent waste by 60% compared to batch methods .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.